
2-(2,4-Difluoro-6-methoxyphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluoro-6-methoxyphenyl)morpholine is a chemical compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.227 .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a phenyl ring. The phenyl ring has two fluorine atoms and one methoxy group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.227 . Further details about its melting point, boiling point, density, and other properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Drug Delivery Applications
The application of morpholine derivatives in scientific research primarily involves their synthesis for use in drug delivery systems. For instance, novel morpholinyl esters have been synthesized for topical drug delivery as potential prodrugs of naproxen, highlighting the role of morpholine derivatives in improving drug solubility and permeation characteristics (Rautio et al., 2000). These findings underscore the utility of morpholine frameworks in the design of prodrugs, particularly for enhancing skin permeation and solubility of therapeutic agents.
Synthesis of Morpholine Derivatives
Further research has focused on the synthesis of specific morpholine derivatives, such as (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, a key intermediate in the synthesis of aprepitant (Zhang Fuli, 2012). This demonstrates the significance of morpholine derivatives in synthesizing intermediates for pharmaceutical compounds.
Pharmacological Applications
Morpholine derivatives also play a crucial role in pharmacological research. A study on N-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-quinazolin-4-amine (gefitinib), a quinazoline derivative used as an anti-cancer agent, highlighted its vibrational and theoretical properties, offering insights into the drug's mechanism of action and its interaction with the epidermal growth factor receptor (EGFR) (Mıhçıokur & Özpozan, 2015).
Material Science and Chemical Synthesis
In material science, morpholine derivatives are utilized for their unique chemical properties. For example, the synthesis of morpholine-based ionic liquids explored their physicochemical properties, cytotoxicity, and biodegradability, indicating potential applications in green chemistry and as solvents for biomass processing (Pernak et al., 2011).
Propiedades
IUPAC Name |
2-(2,4-difluoro-6-methoxyphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-15-9-5-7(12)4-8(13)11(9)10-6-14-2-3-16-10/h4-5,10,14H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQLQWNUHJIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)C2CNCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

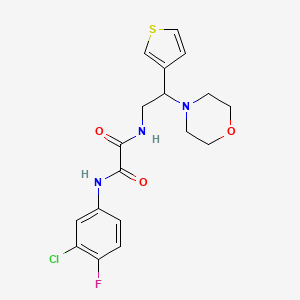
![4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid](/img/structure/B2721638.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2721639.png)
![2-{[3-(3,4-dimethylphenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(2-ethoxybenzyl)acetamide](/img/structure/B2721641.png)
![benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2721642.png)

![6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721646.png)
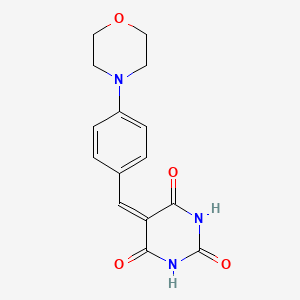
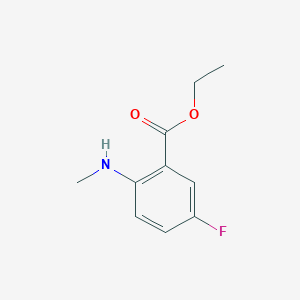
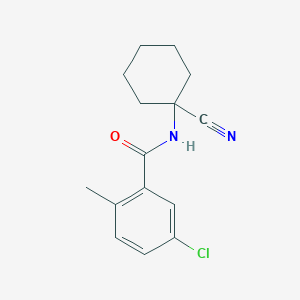
![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)
![(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2721657.png)
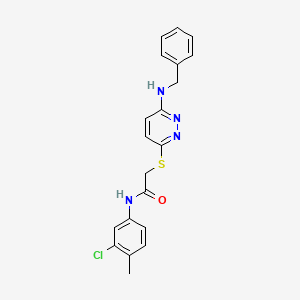
![2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2721660.png)